1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride
Description
1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a thiolane ring
Properties
CAS No. |
2758004-61-2 |
|---|---|
Molecular Formula |
C6H11ClF3NS |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride typically involves the reaction of a thiolane derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethylthiolation reactions, where a thiolane precursor reacts with a trifluoromethylating reagent under controlled conditions . The reaction conditions often involve the use of polar solvents such as DMF (dimethylformamide) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would typically include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-(trifluoromethyl)thiazol-5-yl)methanamine: This compound has a similar trifluoromethyl group but differs in the ring structure.
4-trifluoromethyl pyrrolidine derivatives: These compounds also contain a trifluoromethyl group but have a different core structure.
Uniqueness
1-[2-(trifluoromethyl)thiolan-2-yl]methanamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
